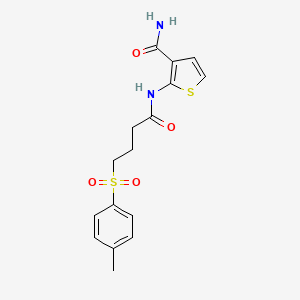

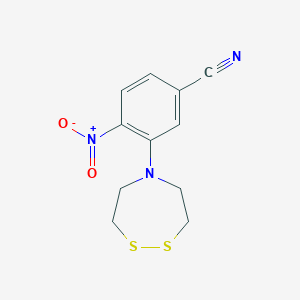

8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.391. The purity is usually 95%.

BenchChem offers high-quality 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Reactions

The compound is involved in various chemical synthesis processes. For instance, it's used in the synthesis of cyclic phosphonic analogues of chromone when reacted with primary amines, as explored by Budzisz Elż and Pastuszko Slawomir (1999) in their study on the reactions of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines (Budzisz Elż & Pastuszko Slawomir, 1999).

2. Potential in Cancer Research

This compound has shown potential in cancer research. For example, Kemnitzer et al. (2004) discovered that 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene is a potent apoptosis inducer in human cell lines, suggesting its potential as an anticancer agent (Kemnitzer et al., 2004).

3. Material Science and Engineering

The compound also finds applications in material science, particularly in the study of its crystal structure and properties. Sheng Li and colleagues (2014) conducted a study on the crystal structure, thermal analysis, and fluorescent properties of 8-Dimethylaminomethyl-7-hydroxy-chromen-2-one, highlighting its potential in material science research (Sheng Li et al., 2014).

4. Photochromic and Redox Properties

Investigations into the photochromic and redox properties of derivatives of this compound have been conducted, which could have implications in the development of new materials and technologies. Chin-Neng Huang and colleagues (2007) synthesized a series of 2H-pyrano[3,2-c]chromen-5-one derivatives and explored their photochromic and redox properties (Chin-Neng Huang et al., 2007).

5. Biological Evaluations

There's ongoing research into the biological properties of this compound and its derivatives. For instance, Ashutosh Kumar Singh and colleagues (2017) synthesized and characterized ruthenium flavanol complexes with substituted flavones, including derivatives of this compound, for their anticancer activities against breast cancer cell lines (Ashutosh Kumar Singh et al., 2017).

6. Antibacterial Properties

Research into the antibacterial effects of derivatives of 4-hydroxy-chromen-2-one, which is structurally related to the compound , has been reported by A. Behrami and Florent Dobroshi (2019). Their study focuses on the organic synthesis and antibacterial activity of such compounds (A. Behrami & Florent Dobroshi, 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .

Result of Action

The potential involvement of this compound in suzuki–miyaura coupling reactions suggests that it could play a role in the synthesis of various organic compounds . The formation of new carbon-carbon bonds can lead to significant changes in the structure and function of these molecules .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can significantly impact the outcomes of chemical reactions like the suzuki–miyaura coupling .

Propiedades

IUPAC Name |

8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12-18(13-5-7-14(24-4)8-6-13)19(23)15-9-10-17(22)16(11-21(2)3)20(15)25-12/h5-10,22H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPBIJOGTMRQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2886159.png)

![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2886164.png)

![2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2886166.png)

![N-[1-[1-(2-Chloropropanoyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2886169.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone](/img/structure/B2886170.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2886175.png)

![3-methyl-7-(2-methylpropyl)-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2886179.png)